

# Friedel-Crafts Acylation of Chlorobenzene with Phthalic Anhydride

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Chloroanthraquinone

Cat. No.: B1664062

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The most traditional and widely documented method for synthesizing **2-Chloroanthraquinone** involves a two-step process: the Friedel-Crafts acylation of chlorobenzene with phthalic anhydride to form an intermediate, 2-(4-chlorobenzoyl)benzoic acid, followed by a cyclization reaction.

## Step 1: Synthesis of 2-(4-chlorobenzoyl)benzoic acid

This initial step involves the condensation of phthalic anhydride and chlorobenzene in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride.<sup>[1][2][3]</sup> The reaction is a classic example of a Friedel-Crafts acylation.

### Experimental Protocol:

In a three-necked flask equipped with a stirring mechanism and a gas absorption device, finely powdered and melted phthalic anhydride is mixed with freshly distilled and dried chlorobenzene.<sup>[1]</sup> Anhydrous aluminum chloride is then added to the stirred mixture. The reaction mixture is heated to a specified temperature and maintained for several hours.<sup>[1]</sup> After cooling, the aluminum chloride is decomposed by the addition of water and dilute sulfuric or hydrochloric acid.<sup>[1]</sup> Unreacted chlorobenzene is subsequently removed by steam distillation. The resulting product, a light yellow powder, is obtained by filtering the mixture, washing the filter cake with water until sulfate ions are no longer detected, and then drying.<sup>[1]</sup>

## Step 2: Cyclization to 2-Chloroanthraquinone

The intermediate, 2-(4-chlorobenzoyl)benzoic acid, is then cyclized using a strong dehydrating agent, most commonly concentrated sulfuric acid, to yield **2-Chloroanthraquinone**.<sup>[1][2][3]</sup>

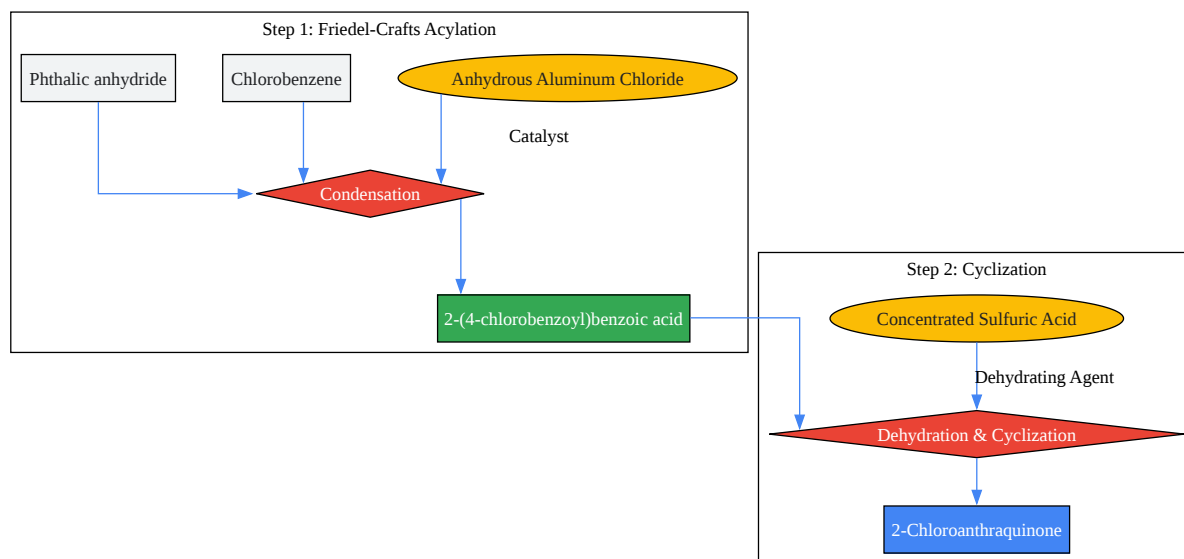
### Experimental Protocol:

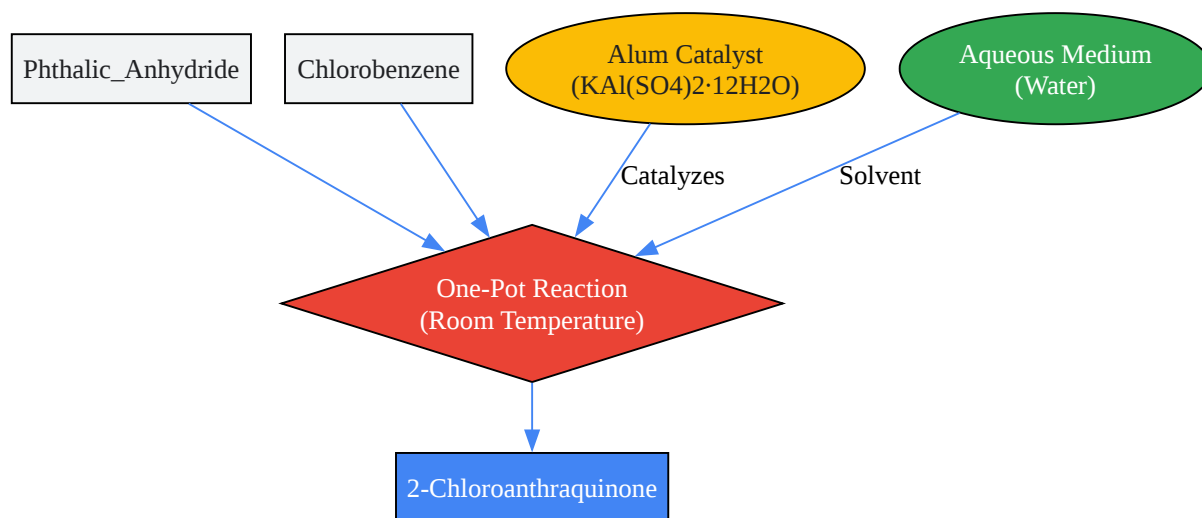
Concentrated sulfuric acid (98%) is placed in a three-necked flask.<sup>[1]</sup> 2-(4-chlorobenzoyl)benzoic acid is slowly added while stirring. The mixture is maintained at a specific temperature for several hours to ensure complete dehydration.<sup>[1]</sup> Following the reaction, the mixture is carefully poured into cold water, leading to the precipitation of the solid product.<sup>[1]</sup> The precipitate is filtered and washed with hot water until the filtrate is colorless. The final product, a yellow solid, is obtained after drying to a constant weight.<sup>[1]</sup>

### Quantitative Data for Friedel-Crafts Acylation and Cyclization:

Step	Reactants	Catalyst/ Reagent	Temperature (°C)	Reaction Time (hours)	Yield (%)	Reference
Acylation	Phthalic anhydride, Chlorobenzene	Anhydrous aluminum chloride	Not specified	Several hours	Not specified	[1]
Cyclization	2-(4-chlorobenzoyl)benzoic acid	Concentrated sulfuric acid (98%)	150	4	97 (practically quantitative)	[2]
Acylation	Phthalic anhydride, Monochlorobenzene	Hydrofluoric acid, Boron trifluoride	-40 to +30	Not specified	32 (chemical yield of pure chlorobenzoyl-benzoic acid)	[4]
Cyclization	Chlorobenzoylbenzoic acid	100% Sulfuric acid	150	Not specified	Not specified	[4]

Logical Relationship of the Friedel-Crafts Acylation Pathway:





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